N'-(2,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Description
N'-(2,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
Enhancing Electrochromic Properties
A study by Türkarslan et al. (2007) focused on the synthesis and characterization of a copolymer, which, while not the exact compound you're asking about, shares structural similarities with the thiophene and pyrrolidinyl groups in your compound of interest. This research is relevant for understanding how similar structural components can be utilized to enhance electrochromic properties of conducting polymers. The copolymer demonstrated a range of colors and fast switching times in electrochromic devices, indicating potential applications in smart windows and displays Türkarslan, Ö., Ak, M., Tanyeli, C., Akhmedov, I., & Toppare, L. (2007).
Novel Acid-Catalyzed Rearrangement
Another study by Mamedov et al. (2016) explored an acid-catalyzed rearrangement process for synthesizing oxalamides, which provides a foundational understanding of how such compounds can be efficiently produced. Although the focus was not directly on your compound, the methodology and chemical transformations discussed could potentially be applied to its synthesis, highlighting the significance of chemical rearrangements in creating complex organic molecules Mamedov, V., Mamedova, V. L., Khikmatova, G. Z., Mironova, E., Krivolapov, D., Bazanova, O., Chachkov, D., Katsyuba, S., Rizvanov, I., & Latypov, S. (2016).
Asymmetric Transfer Hydrogenation
Research by Magubane et al. (2017) on (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in the asymmetric transfer hydrogenation of ketones shows how similar ligand structures can catalyze significant reactions. This study indicates that compounds with pyrrolidinyl groups might also find application in catalysis, especially in the synthesis of asymmetric molecules, which is crucial in pharmaceutical research Magubane, M. N., Alam, M., Ojwach, S., & Munro, O. (2017).
Electrochromic Copolymers
Variş et al. (2007) described the synthesis and characterization of an electrochromic copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and EDOT. The study showcased how modifying the electronic structure through copolymerization can result in materials with variable optical properties, suggesting potential applications of similar compounds in electrochromic devices Variş, S., Ak, M., Akhmedov, I., Tanyeli, C., & Toppare, L. (2007).
Inhibitors of Glycolic Acid Oxidase
A study on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives by Rooney et al. (1983) demonstrated their potential as inhibitors of glycolic acid oxidase, indicating the therapeutic applications of structurally related compounds. Although not directly related, this research underscores the importance of structural components like pyrrolidinyl and thiophenyl in designing inhibitors that can modulate enzymatic activity Rooney, C., Randall, W., Streeter, K., Ziegler, C., Cragoe, E., Schwam, H., Michelson, S. R., Williams, H. W., Eichler, E., Duggan, D. E., Ulm, E., & Noll, R. (1983).
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-15-5-6-16(18(11-15)27-2)22-20(25)19(24)21-12-17(14-7-10-28-13-14)23-8-3-4-9-23/h5-7,10-11,13,17H,3-4,8-9,12H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJZFJMBZSOPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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